Tigapotide triflutate

Description

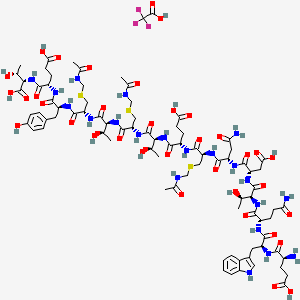

Tigapotide triflutate is a synthetic peptide derived from the natural sequence of amino acids of the prostate secretory protein (PSP94), one of the three predominant proteins found in human seminal fluid . It is primarily investigated for its potential therapeutic applications in treating late-stage hormone-refractory prostate cancer .

Properties

CAS No. |

848084-84-4 |

|---|---|

Molecular Formula |

C84H120F3N21O36S3 |

Molecular Weight |

2153.2 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[(2S)-1-[[(2S,3R)-1-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[(2S,3R)-1-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-amino-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-amino-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-amino-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C82H119N21O34S3.C2HF3O2/c1-35(104)64(100-69(123)48(17-20-58(84)112)90-73(127)52(93-68(122)46(83)16-21-60(114)115)25-43-28-86-47-11-9-8-10-45(43)47)79(133)96-54(27-63(120)121)75(129)95-53(26-59(85)113)74(128)97-55(29-138-32-87-39(5)108)76(130)92-49(18-22-61(116)117)70(124)101-65(36(2)105)80(134)99-57(31-140-34-89-41(7)110)78(132)102-66(37(3)106)81(135)98-56(30-139-33-88-40(6)109)77(131)94-51(24-42-12-14-44(111)15-13-42)72(126)91-50(19-23-62(118)119)71(125)103-67(38(4)107)82(136)137;3-2(4,5)1(6)7/h8-15,28,35-38,46,48-57,64-67,86,104-107,111H,16-27,29-34,83H2,1-7H3,(H2,84,112)(H2,85,113)(H,87,108)(H,88,109)(H,89,110)(H,90,127)(H,91,126)(H,92,130)(H,93,122)(H,94,131)(H,95,129)(H,96,133)(H,97,128)(H,98,135)(H,99,134)(H,100,123)(H,101,124)(H,102,132)(H,103,125)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,136,137);(H,6,7)/t35-,36-,37-,38-,46+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,64+,65+,66+,67+;/m1./s1 |

InChI Key |

PNJSAKBBGRRTHL-RBUYSXEJSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CSCNC(=O)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CSCNC(=O)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CSCNC(=O)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)O)N)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CSCNC(=O)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CSCNC(=O)C)C(=O)NC(C(C)O)C(=O)NC(CSCNC(=O)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)N)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tigapotide triflutate is synthesized by solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The amino acids are protected by specific groups to prevent unwanted side reactions. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tigapotide triflutate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Specific reagents depending on the desired modification, such as alkylating agents for methylation.

Major Products Formed:

Oxidation: Sulfoxides and disulfides.

Reduction: Reduced forms of the peptide with restored thiol groups.

Substitution: Modified peptides with enhanced properties.

Scientific Research Applications

Prostate Cancer

Tigapotide triflutate has shown promise in the treatment of hormone-refractory prostate cancer. A notable clinical study (PCK3145-UK-2001) demonstrated its efficacy in reducing tumor volume in patients with metastatic castration-resistant prostate cancer. The study involved administering the compound at a dosage of 5 mg/m², leading to significant reductions in tumor burden .

Other Potential Applications

Beyond prostate cancer, there are indications that this compound may be beneficial in treating other neoplasms and urogenital diseases. Research is ongoing to explore these applications further.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

- Phase 2 Clinical Trials : Ongoing trials are assessing the compound's effectiveness in larger patient populations suffering from advanced prostate cancer. Preliminary results suggest a favorable response rate among participants .

- Translational Research : Investigations into the peptide's biological activity have revealed its potential to reduce experimental skeletal metastases, indicating a broader applicability in oncology beyond just prostate cancer .

Data Table: Summary of Clinical Findings

| Study Name | Phase | Indication | Dosage | Key Findings |

|---|---|---|---|---|

| PCK3145-UK-2001 | 2 | Metastatic Castration-Resistant Prostate Cancer | 5 mg/m² | Significant reduction in tumor volume observed |

| Ongoing Phase 2 Trials | 2 | Advanced Prostate Cancer | Variable | Favorable response rates reported |

Mechanism of Action

Tigapotide triflutate exerts its effects through multiple mechanisms:

Signal Transduction Inhibition: It acts as a signal transduction inhibitor, restricting disease development through apoptosis, anti-angiogenesis, and anti-metastasis pathways.

Molecular Targets: The primary target is the 40S ribosomal protein SA, which plays a role in protein synthesis and cell proliferation.

Pathways Involved: The peptide inhibits the activity of matrix metalloproteinase-9 (MMP-9), reducing tumor invasion and metastasis.

Comparison with Similar Compounds

PCK3145: Another synthetic peptide derived from PSP94, similar to tigapotide triflutate.

PSP94-derived Peptides: Other peptides derived from the prostate secretory protein with potential therapeutic applications.

Uniqueness of this compound:

Biological Activity

Tigapotide triflutate, also known as PCK3145, is a synthetic peptide derived from the prostate secretory protein PSP94. It has been primarily investigated for its potential anticancer activity, particularly against prostate cancer, but also shows promise in treating other types of cancer. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound exhibits its biological effects through several mechanisms:

- Laminin Receptor Interaction : The compound binds to laminin receptors on cancer cells, which may facilitate the activation of signaling pathways such as MEK and ERK1/2 phosphorylation .

- Inhibition of Tumor Growth : Preclinical studies have demonstrated that this compound significantly reduces tumor volume in various cancer models, including prostate cancer xenografts in mice and Dunning rat models .

- Impact on Metastasis : Research indicates that this compound may inhibit experimental skeletal metastases, suggesting a role in preventing the spread of cancer cells .

Prostate Cancer

This compound has shown notable efficacy in treating hormone-refractory prostate cancer:

- Preclinical Trials : In studies involving PC3 xenograft mouse models, this compound reduced tumor growth effectively. The results indicated a significant decrease in tumor size compared to controls .

- Phase II Clinical Trials : Initial clinical trials confirmed the safety and tolerability of this compound in patients with metastatic hormone-refractory prostate cancer. Participants reported manageable side effects, primarily gastrointestinal in nature .

Other Cancers

In addition to prostate cancer, this compound has demonstrated activity against other malignancies:

- Breast and Colon Cancer : Studies have shown that this compound can exert anticancer effects on breast and colon cancer cells through similar mechanisms as observed in prostate cancer models .

Case Study Overview

A series of case studies have been conducted to evaluate the real-world effectiveness of this compound:

- Patient Responses : Patients treated with this compound exhibited varying degrees of tumor response, with some achieving significant reductions in tumor markers after treatment initiation.

- Long-term Outcomes : Follow-up assessments indicated sustained benefits in tumor size reduction and overall health improvements among patients who continued therapy .

Data Summary

The following table summarizes key findings from various studies on this compound:

| Study Type | Cancer Type | Key Findings | Phase |

|---|---|---|---|

| Preclinical Trials | Prostate Cancer | Significant reduction in tumor volume in mouse models | N/A |

| Phase II Trial | Metastatic Hormone-Refractory Prostate Cancer | Confirmed safety and tolerability; manageable side effects | Phase II |

| Case Studies | Breast and Colon Cancer | Anticancer activity observed; variable patient responses | N/A |

Q & A

Q. What is the molecular mechanism of Fexapotide triflutate (FT) in treating benign prostatic hyperplasia (BPH)?

FT induces selective pharmaco-ablation of prostate glandular epithelial cells by activating caspase pathways (caspases 7, 8, 10), tumor necrosis factor (TNF) pathways (e.g., TNFSF6, TRAF receptors), and BCL pathways (e.g., BIK, HRK). This leads to mitochondrial metabolic arrest, DNA lysis, and cell fragmentation, resulting in urethral lumen decompression. Adjacent tissues (bladder, urethra) remain unaffected due to FT's pharmacokinetic properties and localized administration .

Q. How were Phase 3 clinical trials designed to evaluate FT's long-term efficacy and safety?

Two randomized, double-blind, placebo-controlled trials (NX02-0017/0018) enrolled 995 BPH patients across 72 U.S. sites (2009–2017). Patients received either FT (2.5 mg in PBS) or placebo via transrectal ultrasound-guided injection. Primary endpoints included IPSS (International Prostate Symptom Score) change at 12 months and long-term follow-up (LF). Secondary outcomes included prostate cancer incidence, acute urinary retention (AUR), and need for BPH surgery. Blinding was maintained using an independent randomization service, and LF data were pre-specified in protocols to minimize bias .

Q. What safety parameters were monitored in FT trials, and how did they compare to placebo?

Safety assessments included adverse events (AEs), PSA levels, hematology, and clinical chemistry. FT showed no significant differences in AE rates versus placebo. Notably, FT reduced prostate cancer incidence (1.1% vs. 5.3% in placebo) and spontaneous AUR (1.08% vs. 5.63%) over 4 years. No testosterone or ejaculatory function impacts were observed, supporting FT's tissue-selective mechanism .

Advanced Research Questions

Q. How did statistical methods address missing data and attrition in long-term follow-up studies?

The intent-to-treat (ITT) population included all injected patients with ≥1 post-treatment IPSS. Missing data were managed via pre-specified LF protocols, with sensitivity analyses validating results. For example, 83.7% of FT patients and 87.0% of placebo patients completed LF, ensuring robustness despite 5.7% screening withdrawals. Crossover studies (NX02-0020/0022) further mitigated attrition by allowing re-injection and extended follow-up .

Q. Which patient subgroups showed inconsistent efficacy with FT, and how were these analyzed?

FT efficacy was statistically significant across all prespecified subgroups except patients with BPH history ≥10 years. Subgroup analyses stratified by baseline IPSS, prostate volume, and prior treatments revealed heterogeneity. Methodologically, multivariate regression and interaction tests were used to adjust for confounding variables, though small subgroup sizes limited power .

Q. What methodological challenges arise when comparing FT to oral BPH therapies in clinical trials?

Crossover studies (e.g., NX02-0020/0022) faced confounding due to patients switching to oral medications or surgery post-placebo. To address this, analyses compared FT-treated cohorts to "natural history" controls (patients opting for conventional therapies). Propensity scoring and time-to-event models (e.g., Cox regression) were employed to isolate FT's effect on reducing BPH surgery rates (8.08% vs. 27.85% in non-crossover groups) .

Q. How were patient-reported outcomes (PROs) like IPSS validated in FT trials?

IPSS was assessed at baseline and intervals (10 days, 1–12 months) using standardized questionnaires. LF extended PRO capture to 4 years, with consistency checks against objective measures (e.g., Qmax, prostate volume). Cronbach’s alpha and test-retest reliability analyses confirmed IPSS validity. FT improved median IPSS by −5.2 vs. −3.0 (placebo), with effect sizes sustained in LF .

Q. What are the implications of FT's pharmacokinetic (PK) properties for dosing and administration?

FT's PK profile limits extraprostatic exposure, enabling outpatient transrectal injection without systemic toxicity. Dosing (2.5 mg) was optimized in preclinical models to balance efficacy and safety. Future studies could explore dose-escalation or combination therapies, though current data suggest single-dose efficacy persists for ≥4 years .

Q. How did crossover studies address re-injection safety and durability of FT's effect?

In NX02-0020/0022, 351 patients received open-label FT re-injection after initial blinded treatment. No new safety signals emerged, and IPSS improvements were sustained (mean ΔIPSS −8.28). Methodologically, re-injection protocols required ≥6-month intervals, with LF capturing delayed outcomes (e.g., prostate cancer reduction). These studies confirmed FT's safety with repeated administration .

Q. What limitations exist in current FT studies, and how should future research address them?

Limitations include underrepresentation of diverse ethnicities and insufficient power to detect rare AEs. Long-term prostate cancer mechanisms remain unclear, necessitating molecular studies (e.g., RNA sequencing of residual tissue). Future trials should prioritize larger, global cohorts and mechanistic investigations into FT's anti-neoplastic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.